An In-Depth Technical Guide to 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester, a key synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into its synthesis, characterization, handling, and applications in medicinal chemistry and organic synthesis.
Introduction: The Strategic Importance of a Bifunctional Reagent
2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is a polysubstituted aromatic compound of significant interest in drug discovery and complex molecule synthesis. Its value lies in its bifunctional nature: the reactive bromomethyl (benzylic bromide) group serves as a potent electrophile for alkylation reactions, while the substituted salicylic acid ester moiety offers a scaffold for further chemical modification and can influence the molecule's physicochemical properties.
The strategic placement of the hydroxyl, methoxy, and ester groups on the benzene ring modulates the reactivity of the bromomethyl group and provides multiple handles for subsequent synthetic transformations. This guide will delve into the critical aspects of this molecule, from its safe handling to its application as a versatile building block.
Safety and Handling
Hazard Assessment (Inferred):
-
Corrosive and Lachrymatory: Benzylic bromides are often corrosive and lachrymatory. Direct contact with the skin and eyes is expected to cause severe irritation and burns. Inhalation of dust or vapors may lead to respiratory tract irritation.
-
Alkylating Agent: As an alkylating agent, this compound should be treated as potentially mutagenic.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat and appropriate protective clothing are required.
-
-
First Aid Measures (Inferred):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Chemical and Physical Properties
The properties of the target compound are predicted based on its structure and data from its precursor, ethyl 2-hydroxy-4-methoxy-6-methylbenzoate.[1]
| Property | Value (Precursor) | Predicted Value (Target Compound) |
| Molecular Formula | C₁₁H₁₄O₄ | C₁₁H₁₃BrO₄ |
| Molecular Weight | 210.23 g/mol | 289.12 g/mol |
| Appearance | White to off-white solid | Likely a white to pale yellow solid |
| Solubility | Soluble in organic solvents like ethanol, methanol, and ethyl acetate. | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone). |
| Stability | Stable under normal conditions. | Sensitive to moisture and nucleophiles. May decompose upon exposure to light and heat. |
Synthesis and Purification
The synthesis of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is most effectively achieved through the benzylic bromination of its methyl precursor, ethyl 2-hydroxy-4-methoxy-6-methylbenzoate. The Wohl-Ziegler reaction is the method of choice for this transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3][4][5][6][7][8]
Experimental Protocol: Wohl-Ziegler Bromination
This protocol is a representative procedure adapted from established methods for benzylic bromination.[2][5]
Reaction Scheme:
A representative reaction workflow.
Materials:
-
Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Carbon tetrachloride (CCl₄) (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-hydroxy-4-methoxy-6-methylbenzoate and anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is used to maintain a low, constant concentration of bromine radicals, which favors selective benzylic substitution over electrophilic aromatic addition to the electron-rich ring.[7]
-
AIBN as Radical Initiator: AIBN initiates the radical chain reaction upon thermal decomposition.
-
CCl₄ as Solvent: Carbon tetrachloride is a non-polar, aprotic solvent that is relatively inert under radical conditions.
-
Aqueous Workup: The NaHCO₃ wash neutralizes any residual HBr generated during the reaction.
Analytical Characterization
The structural elucidation of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the precursor and known values for similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | -OH (phenolic) |
| ~6.4 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~6.3 | d, J ≈ 2.0 Hz | 1H | Ar-H |
| ~4.5 | s | 2H | -CH₂Br |
| ~4.4 | q, J ≈ 7.1 Hz | 2H | -OCH₂CH₃ |
| ~3.8 | s | 3H | -OCH₃ |
| ~1.4 | t, J ≈ 7.1 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (ester) |
| ~163.0 | Ar-C-OH |
| ~161.0 | Ar-C-OCH₃ |
| ~140.0 | Ar-C-CH₂Br |
| ~110.0 | Ar-C (quaternary) |
| ~105.0 | Ar-CH |
| ~98.0 | Ar-CH |
| ~62.0 | -OCH₂CH₃ |
| ~55.5 | -OCH₃ |
| ~30.0 | -CH₂Br |
| ~14.0 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 288 and 290.
-
Loss of Br•: A prominent peak at m/z 209, corresponding to the stable benzylic carbocation.
-
Loss of •OCH₂CH₃: A fragment at m/z 243/245.
-
Further Fragmentations: Cleavage of the ester and methoxy groups.
Predicted major fragmentation pathways.
Reactivity and Applications in Drug Development
The synthetic utility of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester stems from the high reactivity of the benzylic bromide. This functional group is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.
Typical Reactions:
-
Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols in the presence of a mild base yields the corresponding ethers and thioethers.
-
Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively.
-
Ester and Cyanide Formation: Displacement with carboxylate salts or cyanide ions provides access to further functionalized derivatives.
Applications in Medicinal Chemistry:
-
Linker Chemistry: The dual functionality of this molecule makes it an ideal linker for attaching small molecules to proteins, peptides, or solid supports.
-
Scaffold for Library Synthesis: The reactive handle allows for the rapid generation of diverse libraries of compounds for high-throughput screening. The substituted salicylic acid core is a common motif in many biologically active molecules.
-
Synthesis of Heterocycles: The bromomethyl group can be used to construct heterocyclic ring systems through intramolecular cyclization reactions.
Key synthetic transformations.
Stability and Storage
Benzylic bromides are known to be sensitive to moisture, light, and heat. Proper storage is crucial to maintain the integrity of 2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester.
Recommended Storage Conditions:
-
Temperature: Store at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Container: Keep in a tightly sealed, light-resistant container.
-
Incompatibilities: Avoid contact with strong bases, nucleophiles, and oxidizing agents.
Conclusion
2-hydroxy-4-methoxy-6-bromomethylbenzoic acid ethyl ester is a highly versatile and valuable intermediate in modern organic and medicinal chemistry. Its synthesis via the Wohl-Ziegler bromination of its methyl precursor is a reliable method. The reactivity of the benzylic bromide allows for a wide range of subsequent transformations, making it a powerful tool for the synthesis of complex molecules and chemical libraries. A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in a research and development setting.
References
- Burke, S. D., & Danheiser, R. L. (Eds.). (2000). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
- Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). N-Bromosuccinimide. Organic Syntheses, 38, 8.
- Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365.
- Olah, G. A., & Tolgyesi, W. S. (1964).
-
PubChem. (n.d.). Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.
- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.
Sources
- 1. Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, ethyl ester | C11H14O4 | CID 80201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bromination - Common Conditions [commonorganicchemistry.com]
- 3. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
